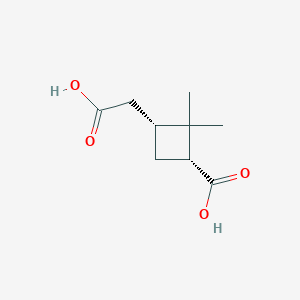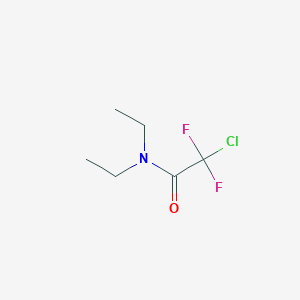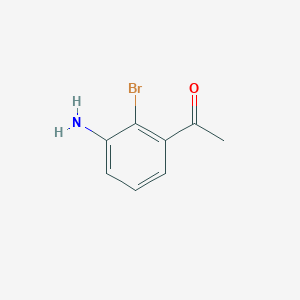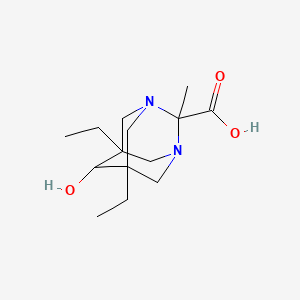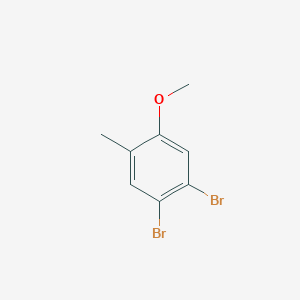
1,2-Dibromo-4-methoxy-5-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms, one methoxy group, and one methyl group are substituted at specific positions on the benzene ring. This compound is also known by its alternative name, 2,4-Dibromo-5-methylanisole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-methoxy-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-4-methoxy-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form hydrogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy group.
Reduction: Formation of hydrogenated products by replacing bromine atoms with hydrogen.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4-methoxy-5-methylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4-methoxy-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and methoxy group on the benzene ring influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted benzene derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure with bromine and methyl groups at different positions.
1,2-Dibromo-4-methylbenzene: Lacks the methoxy group present in 1,2-Dibromo-4-methoxy-5-methylbenzene.
1,2-Dibromo-4-methoxybenzene: Lacks the methyl group present in this compound
Uniqueness
This compound is unique due to the specific arrangement of bromine, methoxy, and methyl groups on the benzene ring.
Eigenschaften
Molekularformel |
C8H8Br2O |
|---|---|
Molekulargewicht |
279.96 g/mol |
IUPAC-Name |
1,2-dibromo-4-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3 |
InChI-Schlüssel |
IXYDVAIJLVMXMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


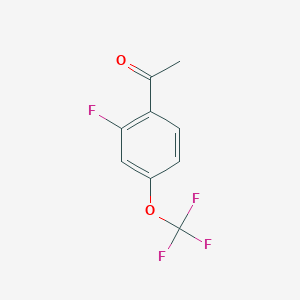
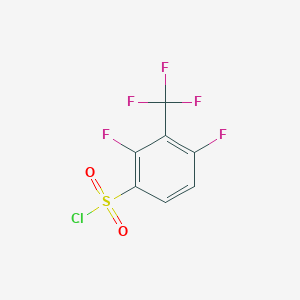
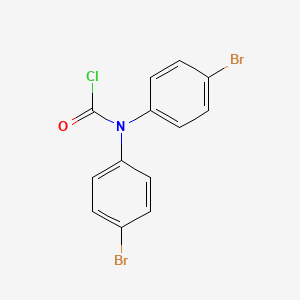

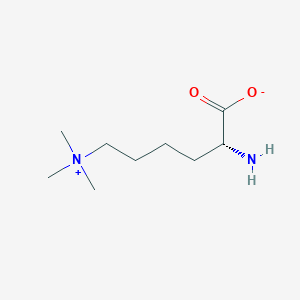

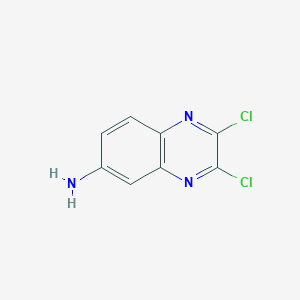
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)
